Cas no 165171-12-0 (2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)-)

2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)- structure
165171-12-0 structure
商品名:2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)-
CAS番号:165171-12-0
MF:C36H42O11
メガワット:650.71209192276
CID:170580

2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)- 化学的及び物理的性質

名前と識別子

    • 2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)-
    • 2-Butenoicacid, 4-hydroxy-3-methyl-, [1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, [1aR-[1aa,1bb,2b,4Z,4ab,4bS*,8aa,9b,9(E),9aa,10aa,10bb,10cb,11ba]]-; (-)-Shizukaol I; Shizukaol I
    • インチ: 1S/C36H42O11/c1-14(11-37)6-25(39)46-13-35(44)22-9-21(22)33(3)23(35)10-20-18(12-38)32(43)47-36(20)24(33)8-17-16-7-19(16)34(4)27(17)28(36)26(29(40)30(34)41)15(2)31(42)45-5/h6,16,19,21-24,28,30,37-38,41,44H,7-13H2,1-5H3
    • InChIKey: OWFZOKHQOUUVKD-UHFFFAOYSA-N
    • ほほえんだ: COC(C(=C1C(=O)C(O)C2(C3=C(C4C2C4)CC2C4(C(=C(C(O4)=O)CO)CC4C2(C2C(C4(COC(C=C(CO)C)=O)O)C2)C)C13)C)C)=O

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 11
  • 重原子数: 47
  • 疎水性パラメータ計算基準値(XlogP): -0.514

2-Butenoic acid,4-hydroxy-3-methyl-,[(1aR,1bS,2R,4Z,4aR,4bS,8aR,9S,9aS,10aR,10bS,10cS,11bS)-1,1a,1b,2,3,4,4a,6,8,8a,9,9a,10,10a,10b,10c,11,11b-octadecahydro-2,9-dihydroxy-7-(hydroxymethyl)-4-(2-methoxy-1-methyl-2-oxoethylidene)-1b,10b-dimethyl-3,6-dioxocyclopropa[4,5]cyclopropa[4',5']cyclopent[1',2':7,8]acephenanthryleno[10a,10-b]furan-9-yl]methylester, (2E)- 関連文献

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd